molecular formula C6H12ClNO2S B8681251 2-(2-chloroethyl)tetrahydro-2H-1,2-thiazine 1,1-dioxide

2-(2-chloroethyl)tetrahydro-2H-1,2-thiazine 1,1-dioxide

Cat. No. B8681251
M. Wt: 197.68 g/mol
InChI Key: GNYSOGXQGWRJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloroethyl)tetrahydro-2H-1,2-thiazine 1,1-dioxide is a useful research compound. Its molecular formula is C6H12ClNO2S and its molecular weight is 197.68 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

2-(2-chloroethyl)thiazinane 1,1-dioxide

InChI

InChI=1S/C6H12ClNO2S/c7-3-5-8-4-1-2-6-11(8,9)10/h1-6H2

InChI Key

GNYSOGXQGWRJAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) suspension of sodium hydride (823 mg, 60% in oil, 0.0206 mol) in N,N-dimethylformamide (20 mL) was added a solution of tetrahydro-2H-1,2-thiazine 1,1-dioxide (2.53 g, 0.0187 mol) in N,N-dimethylformamide (30 mL). The resulting mixture was stirred at room temperature 1 hour. 1-Bromo-2-chloroethane was added and the reaction mixture was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo, then chromatographed on silica gel (30 to 70%, ethyl acetate in hexanes). The resulting residue was triturated with ether and the solids were filtered off. The filtrate was concentrated to give 2-(2-chloroethyl)tetrahydro-2H-1,2-thiazine 1,1-dioxide, which was partially contaminated with starting material, and was taken on to the next step. 1H NMR (400 MHz, CDCl3) δ 3.60 (t, J=6.6 Hz, 2 H), 3.47-3.42 (m, 4 H), 3.01 (t, J=6.0 Hz, 2 H), 2.18 (m, 2 H), 1.66 (m, 2 H).
Quantity
823 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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